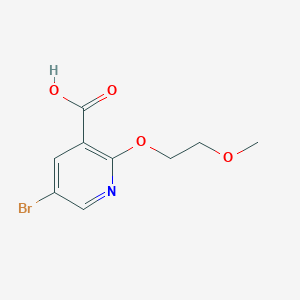![molecular formula C24H28ClN3O B13987784 N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide CAS No. 60948-28-9](/img/structure/B13987784.png)
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Final Assembly: The final compound is assembled through a condensation reaction between the spirocyclic intermediate and the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives of the benzamide moiety.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[[4-(3-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide involves its interaction with specific molecular targets. The spirocyclic core and the benzamide moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-iodobenzamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide may confer unique electronic properties, influencing its reactivity and interaction with biological targets. This can make it more effective in certain applications compared to its halogenated analogs.
Propriétés
Numéro CAS |
60948-28-9 |
|---|---|
Formule moléculaire |
C24H28ClN3O |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C24H28ClN3O/c25-21-8-6-20(7-9-21)23(29)27-26-18-19-4-10-22(11-5-19)28-16-14-24(15-17-28)12-2-1-3-13-24/h4-11,18H,1-3,12-17H2,(H,27,29) |
Clé InChI |
RCIVMXZBSOKNSB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)




![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)



